REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)C(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:20])C=CC=CC=1.C([N:32]([CH2:35]C)CC)C>O1CCCC1>[CH3:12][N:2]([CH3:1])[C:3]1[CH:4]=[C:5]([N:32]=[C:35]=[O:20])[CH:9]=[CH:10][CH:11]=1
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Name
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|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
CN(C=1C=C(C(=O)O)C=CC1)C
|
Name
|
|
Quantity
|
2.16 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
CN(C=1C=C(C=CC1)N=C=O)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |